2-[3-(3-Ethyl-1,2,4-oxadiazol-5-YL)phenoxy]-N-[(furan-2-YL)methyl]acetamide
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Overview
Description
2-[3-(3-Ethyl-1,2,4-oxadiazol-5-YL)phenoxy]-N-[(furan-2-YL)methyl]acetamide is a complex organic compound that features a 1,2,4-oxadiazole ring, a phenoxy group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-Ethyl-1,2,4-oxadiazol-5-YL)phenoxy]-N-[(furan-2-YL)methyl]acetamide typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of amidoximes with carboxylic acids or their derivatives in the presence of a base such as NaOH in a DMSO medium.
Attachment of the phenoxy group: The phenoxy group can be introduced via a nucleophilic substitution reaction where a phenol derivative reacts with an appropriate leaving group on the oxadiazole ring.
Incorporation of the furan ring: The furan ring can be attached through a similar nucleophilic substitution reaction, where a furan derivative reacts with a suitable leaving group on the acetamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-Ethyl-1,2,4-oxadiazol-5-YL)phenoxy]-N-[(furan-2-YL)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenoxy and furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield carboxylic acids, while reduction might produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The 1,2,4-oxadiazole ring is a known pharmacophore with applications in drug design for various therapeutic areas, including cancer and infectious diseases.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials, such as organic semiconductors and fluorescent dyes.
Biology: It can be used as a probe to study biological processes due to its potential interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2-[3-(3-Ethyl-1,2,4-oxadiazol-5-YL)phenoxy]-N-[(furan-2-YL)methyl]acetamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The 1,2,4-oxadiazole ring can interact with various biological targets, including carbonic anhydrase isoforms and peroxisome proliferator-activated receptors .
Comparison with Similar Compounds
Similar Compounds
Ataluren: Used for the treatment of Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease.
Uniqueness
2-[3-(3-Ethyl-1,2,4-oxadiazol-5-YL)phenoxy]-N-[(furan-2-YL)methyl]acetamide is unique due to its combination of a 1,2,4-oxadiazole ring, a phenoxy group, and a furan ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for further research and development.
Properties
IUPAC Name |
2-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-2-15-19-17(24-20-15)12-5-3-6-13(9-12)23-11-16(21)18-10-14-7-4-8-22-14/h3-9H,2,10-11H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSKEKGPHIKMCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=CC=C2)OCC(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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